molecular formula C9H7BrN2O2 B14907589 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one

3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one

Cat. No.: B14907589
M. Wt: 255.07 g/mol
InChI Key: VPLZZWODJQMWGJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one is a heterocyclic compound that contains an oxadiazole ring substituted with a bromo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of 3-(2-Amino-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one.

    Reduction: Formation of reduced oxadiazole derivatives.

    Oxidation: Formation of oxadiazole derivatives with additional functional groups.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

    Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl isocyanate
  • 2-Bromo-4-methylacetanilide

Comparison

Compared to similar compounds, 3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5(2H)-one is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring can enhance the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-3-6(7(10)4-5)8-11-9(13)14-12-8/h2-4H,1H3,(H,11,12,13)

InChI Key

VPLZZWODJQMWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=O)N2)Br

Origin of Product

United States

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